5-(Pyridin-2-ylamino)pentanenitrile
Description
5-(Pyridin-2-ylamino)pentanenitrile is a nitrile derivative featuring a pentanenitrile backbone substituted at the fifth carbon with a pyridin-2-ylamino group. Its molecular formula is C₁₁H₁₄N₄, with a calculated molecular weight of 202.26 g/mol. This compound is likely synthetic in origin, though its exact applications or biological activities remain understudied in the literature.
Properties
Molecular Formula |
C10H13N3 |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
5-(pyridin-2-ylamino)pentanenitrile |
InChI |
InChI=1S/C10H13N3/c11-7-3-1-4-8-12-10-6-2-5-9-13-10/h2,5-6,9H,1,3-4,8H2,(H,12,13) |
InChI Key |
LMRNRMKRYJQYHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NCCCCC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 5-(Pyridin-2-ylamino)pentanenitrile with structurally analogous nitriles, focusing on substituents, sources, and inferred properties:
Key Observations:
Substituent Effects on Polarity and Solubility: The pyridin-2-ylamino group introduces significant polarity due to the aromatic amine, likely enhancing solubility in polar solvents (e.g., water or ethanol) compared to the methylthio group in 5-(methylthio)-pentanenitrile . 5-(Methylsulfinyl)-pentanenitrile contains a sulfoxide group (polar, hydrogen-bond acceptor), which may further increase solubility relative to its methylthio analog.
Its amino group may act as a weak base (pKa ~5–7), influencing protonation states in physiological environments. 5-(Methylthio)-pentanenitrile: Found in kohlrabi, this compound may serve as a biomarker for sulfur metabolism in plants . The thioether group is less reactive than sulfoxides but can participate in redox reactions. 5-(Methylsulfinyl)-pentanenitrile: Isolated from Pugionium cornutum , the sulfinyl group may confer antioxidant properties or modulate enzyme activity in plant defense mechanisms.
Synthetic vs. agricultural biomarkers).
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